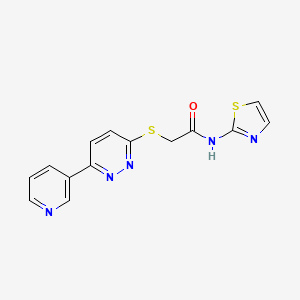
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, commonly referred to as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a thiazolylacetamide derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(pyridin-3-yl)pyridazine-3-thiol, which is synthesized from 3-chloropyridine and 2-aminopyridine. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
3-chloropyridine, 2-aminopyridine, thiazole, chloroacetic acid, coupling reagents (e.g. EDC, HOBt, DIPEA)
Reaction
Synthesis of 6-(pyridin-3-yl)pyridazine-3-thiol:, Step 1: 3-chloropyridine is reacted with 2-aminopyridine in the presence of a base (e.g. potassium carbonate) to form 6-(pyridin-3-yl)pyridazine., Step 2: 6-(pyridin-3-yl)pyridazine is then reacted with hydrogen sulfide gas in the presence of a base (e.g. triethylamine) to form 6-(pyridin-3-yl)pyridazine-3-thiol., Synthesis of thiazol-2-ylacetic acid:, Step 1: Thiazole is reacted with chloroacetic acid in the presence of a base (e.g. sodium hydroxide) to form thiazol-2-ylacetic acid., Coupling of intermediates to form final product:, Step 1: 6-(pyridin-3-yl)pyridazine-3-thiol and thiazol-2-ylacetic acid are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) to form the final product, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide.
Mechanism Of Action
The mechanism of action of PPTA is not fully understood, but it has been suggested that it may work by inhibiting the activity of enzymes involved in the formation of amyloid beta peptides. Additionally, PPTA has been shown to have antioxidant properties, which may also contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
PPTA has been shown to have a variety of biochemical and physiological effects in scientific research studies. For example, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the formation of amyloid beta peptides. Additionally, PPTA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One potential advantage of using PPTA in laboratory experiments is that it has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using PPTA is that it may not be as effective as other compounds in certain experimental settings.
Future Directions
There are several potential future directions for research on PPTA. One area of focus could be on further elucidating the mechanism of action of PPTA, as well as identifying other potential therapeutic applications for the compound. Additionally, future research could focus on optimizing the synthesis method for PPTA to make it more efficient and cost-effective. Overall, PPTA has shown promising potential as a therapeutic compound and further research is needed to fully understand its potential applications.
Scientific Research Applications
PPTA has been studied for its potential therapeutic applications in various scientific research studies. One such study focused on the use of PPTA as a potential treatment for Alzheimer's disease. The study found that PPTA was able to inhibit the formation of amyloid beta peptides, which are known to be a major contributor to the development of Alzheimer's disease.
properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c20-12(17-14-16-6-7-21-14)9-22-13-4-3-11(18-19-13)10-2-1-5-15-8-10/h1-8H,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHFGSJDOFOMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)
![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)
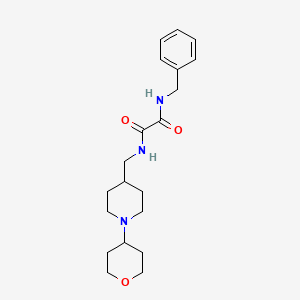
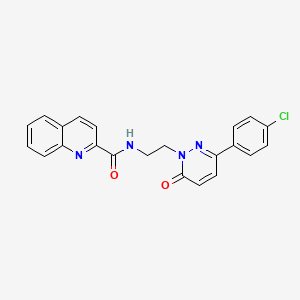
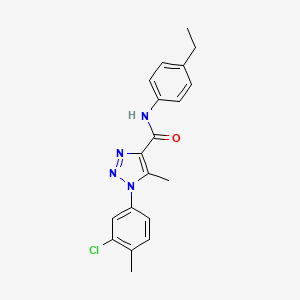
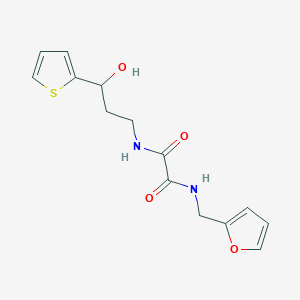
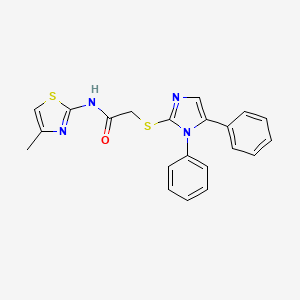

![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)